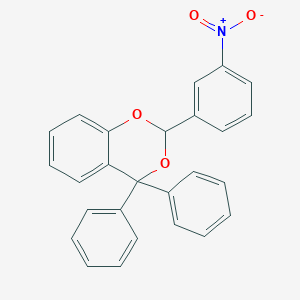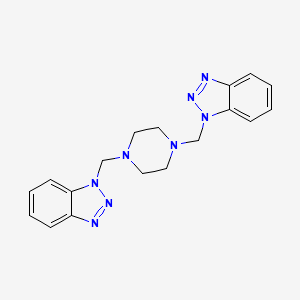
2-(3-nitrophenyl)-4,4-diphenyl-4H-1,3-benzodioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Nitrophenyl)-4,4-diphenyl-2,4-dihydro-1,3-benzodioxine is an organic compound that belongs to the class of benzodioxines. This compound is characterized by the presence of a nitrophenyl group attached to a benzodioxine ring system, which is further substituted with two phenyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-4,4-diphenyl-2,4-dihydro-1,3-benzodioxine typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving a suitable diol and an aldehyde or ketone. The reaction is usually catalyzed by an acid or base.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a phenyl group is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Substitution with Phenyl Groups: The final step involves the substitution of the benzodioxine ring with phenyl groups. This can be achieved through a Friedel-Crafts alkylation reaction using phenyl halides and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of 2-(3-nitrophenyl)-4,4-diphenyl-2,4-dihydro-1,3-benzodioxine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Nitrophenyl)-4,4-diphenyl-2,4-dihydro-1,3-benzodioxine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(3-Nitrophenyl)-4,4-diphenyl-2,4-dihydro-1,3-benzodioxine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-nitrophenyl)-4,4-diphenyl-2,4-dihydro-1,3-benzodioxine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the benzodioxine ring system can interact with various enzymes and receptors. The compound’s effects are mediated through its ability to modulate biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Nitrophenyl)-4,4-diphenyl-1,3-dioxane: Similar structure but with a dioxane ring instead of a benzodioxine ring.
2-(3-Nitrophenyl)-4,4-diphenyl-1,3-benzodioxole: Similar structure but with a benzodioxole ring instead of a benzodioxine ring.
2-(3-Nitrophenyl)-4,4-diphenyl-1,3-benzodioxepine: Similar structure but with a benzodioxepine ring instead of a benzodioxine ring.
Uniqueness
The uniqueness of 2-(3-nitrophenyl)-4,4-diphenyl-2,4-dihydro-1,3-benzodioxine lies in its specific ring system and substitution pattern, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C26H19NO4 |
|---|---|
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
2-(3-nitrophenyl)-4,4-diphenyl-1,3-benzodioxine |
InChI |
InChI=1S/C26H19NO4/c28-27(29)22-15-9-10-19(18-22)25-30-24-17-8-7-16-23(24)26(31-25,20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-18,25H |
Clave InChI |
OYDGCFCWZCCFAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3OC(O2)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(4-bromophenyl)methylidene]-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11549898.png)
![{2-[(2,4-Dinitrophenyl)sulfanyl]-5-ethylthiophen-3-yl}methyl ethyl ether](/img/structure/B11549906.png)
![N-[(1Z)-3-[(2E)-2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11549907.png)
acetyl}hydrazinylidene)-N-(naphthalen-1-yl)butanamide](/img/structure/B11549911.png)
![3-amino-N-(6-methylpyridin-2-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11549913.png)
![N-[(1E)-3-[(2E)-2-(3-iodo-4-methoxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11549921.png)
![2-(benzylsulfanyl)-N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]propanehydrazide](/img/structure/B11549930.png)
![3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11549943.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B11549956.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B11549964.png)
![5-bromo-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11549965.png)
![4-Chloro-2-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11549979.png)

![4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate](/img/structure/B11549989.png)
